3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine
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Overview
Description
3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine: is an organic compound with the molecular formula C7H13N3 and a molecular weight of 139.2 g/mol . It is characterized by a pyrazole ring substituted with a methyl group at the 5-position and a propan-1-amine chain at the 3-position. This compound appears as a white crystalline solid or a colorless liquid and is soluble in water and various organic solvents .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine are currently unknown Pyrazole derivatives are known to interact with various biochemical pathways, but the specific pathways affected by this compound have not been identified
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine typically involves the reaction of 3-(1H-pyrazol-1-yl)propan-1-amine with a methylating agent . The reaction conditions often include the use of ethanol as a solvent and cooling the reaction mixture to 0°C to facilitate the methylation process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale methylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine is used as a reagent and catalyst in organic synthesis. It serves as a building block for the synthesis of more complex heterocyclic compounds .
Biology and Medicine: It is explored for its potential use in developing pharmaceuticals targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of pesticides, including insecticides and herbicides . Its role as an intermediate in the synthesis of agrochemicals highlights its importance in agricultural chemistry.
Comparison with Similar Compounds
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine
- 1-methyl-5-aminopyrazole
- 3-(1H-pyrazol-1-yl)propan-1-amine
Uniqueness: 3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(5-methylpyrazol-1-yl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7-3-5-9-10(7)6-2-4-8/h3,5H,2,4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPHDDUROPJBIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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